Olmesartan lactone
Overview
Description
Olmesartan lactone impurity is a cyclic ester impurity of Olmesartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension . This impurity is formed during the synthesis of Olmesartan and is often monitored to ensure the purity and efficacy of the final pharmaceutical product .
Scientific Research Applications
Olmesartan lactone impurity has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of Olmesartan.
Biology: Studied for its potential biological effects and interactions with other compounds.
Medicine: Monitored in pharmaceutical formulations to ensure the safety and efficacy of Olmesartan-based medications.
Industry: Used in the development and validation of analytical methods for quality control in pharmaceutical manufacturing
Mechanism of Action
Target of Action
Olmesartan Lactone Impurity, also known as Olmesartan Medoxomil EP Impurity B or CML390S782, primarily targets the angiotensin II receptor . This receptor plays a crucial role in the regulation of blood pressure and fluid balance .
Mode of Action
This compound Impurity is an angiotensin II receptor antagonist . It selectively binds to the angiotensin II receptor 1 (AT1) and prevents the protein angiotensin II from binding and exerting its hypertensive effects . This interaction is reversible and has slow dissociation kinetics .
Biochemical Pathways
The compound’s action affects the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptor, it inhibits negative regulatory feedback within RAAS, which plays a significant role in the regulation of kidney, vascular, and cardiac functions . This blockade can contribute to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease .
Pharmacokinetics
Olmesartan Medoxomil, the parent drug of this compound Impurity, is hydrolyzed in the gastrointestinal tract to form the active Olmesartan . No further metabolism occurs . A study on Olmesartan Medoxomil nanocrystals showed a significant improvement in the oral bioavailability of Olmesartan when administered as a nanocrystal formulation compared to the free drug .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The molecular formula of Olmesartan Lactone Impurity is C24H24N6O2, and it has a molecular weight of 428.49 . It is known to interact with the angiotensin II receptor (AT1R), acting as an antagonist . The nature of these interactions is primarily inhibitory, preventing the action of angiotensin II and thereby exerting its antihypertensive effects .
Cellular Effects
This compound Impurity, through its interaction with the AT1R, can influence various cellular processes. It has been shown to protect endothelial cells against oxidative stress-induced cellular injury . This suggests that this compound Impurity may have a role in modulating cell signaling pathways and gene expression related to oxidative stress responses .
Molecular Mechanism
The molecular mechanism of action of this compound Impurity involves its binding to the AT1R. As an antagonist, it inhibits the actions of angiotensin II, a hormone that constricts blood vessels and releases aldosterone, which can increase blood pressure . By blocking these actions, this compound Impurity helps to lower blood pressure .
Temporal Effects in Laboratory Settings
It is known that the parent compound, Olmesartan, has a rapid onset of action and its antihypertensive effects are sustained over a 24-hour dosage interval .
Dosage Effects in Animal Models
While specific studies on this compound Impurity in animal models are limited, research on Olmesartan has shown that its effects can vary with different dosages
Metabolic Pathways
Olmesartan is metabolized by the liver to its active metabolite, olmesartan
Transport and Distribution
Given its biochemical properties and its interactions with the AT1R, it is likely that it is transported and distributed in a manner similar to other AT1R antagonists .
Subcellular Localization
Given its role as an AT1R antagonist, it is likely that it localizes to the cell membrane where the AT1R is located
Preparation Methods
The preparation of Olmesartan lactone impurity involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to induce the formation of the lactone ring. Industrial production methods often involve multi-step synthesis processes, including the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity .
Chemical Reactions Analysis
Olmesartan lactone impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions include various derivatives of the lactone impurity, which can be further analyzed using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Comparison with Similar Compounds
Olmesartan lactone impurity can be compared with other similar compounds, such as:
Olmesartan Medoxomil Impurity B: Another impurity formed during the synthesis of Olmesartan, with similar chemical properties and applications.
Olmesartan gamma-Lactone: A related compound with a similar lactone structure, used in similar analytical and research applications.
The uniqueness of this compound impurity lies in its specific formation during the synthesis of Olmesartan and its role in ensuring the purity and efficacy of the final pharmaceutical product .
Properties
IUPAC Name |
6,6-dimethyl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]furo[3,4-d]imidazol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-4-7-19-25-21-20(23(31)32-24(21,2)3)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13H,4,7,14H2,1-3H3,(H,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQNVWFXORBZQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233966 | |
Record name | Olmesartan lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90233966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849206-43-5 | |
Record name | Olmesartan lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849206435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olmesartan lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90233966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLMESARTAN LACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CML390S782 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.